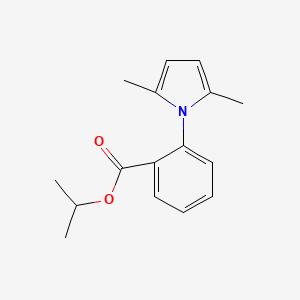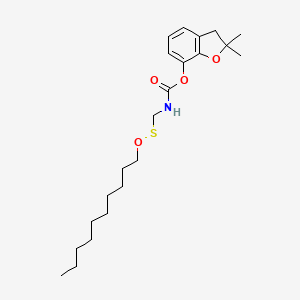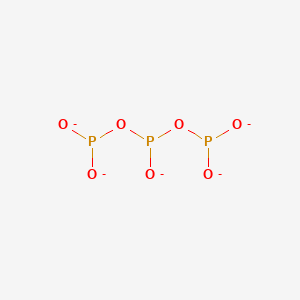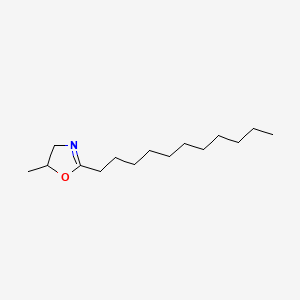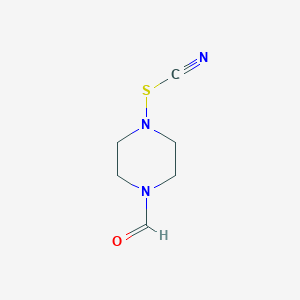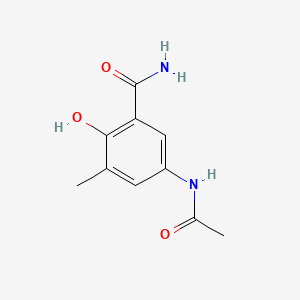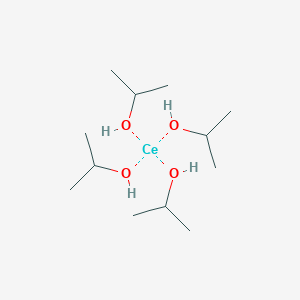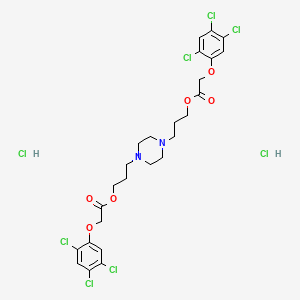![molecular formula C6H5N3O B13785549 6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene CAS No. 254757-21-6](/img/structure/B13785549.png)
6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene(9CI) is a complex organic compound with a unique structure that includes an oxa-triazacyclopenta ring system
Preparation Methods
The synthesis of 6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene(9CI) involves multiple steps, typically starting with the preparation of precursor molecules that can be cyclized to form the desired ring system. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the compound. Industrial production methods may involve scaling up these synthetic routes while maintaining the purity and yield of the final product .
Chemical Reactions Analysis
6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene(9CI) involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to changes in cellular processes .
Comparison with Similar Compounds
6H-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene(9CI) can be compared with other similar compounds, such as:
5-Oxa-1,2,4-triazacyclopentane: A simpler compound with a similar ring structure but fewer functional groups.
1,2,4-Triazole: A well-known compound with a triazole ring, often used in pharmaceuticals and agrochemicals.
Cyclopentadiene: A compound with a similar five-membered ring structure but different functional groups.
The uniqueness of this compound(9CI) lies in its specific ring system and the presence of both oxygen and nitrogen atoms, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
254757-21-6 |
|---|---|
Molecular Formula |
C6H5N3O |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
2-oxa-1,5,7-triazatricyclo[5.2.1.04,10]deca-4(10),5,8-triene |
InChI |
InChI=1S/C6H5N3O/c1-2-9-6-5(3-10-9)7-4-8(1)6/h1-2,4H,3H2 |
InChI Key |
LPTUGHBCFJXQLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3N(C=CN3O1)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


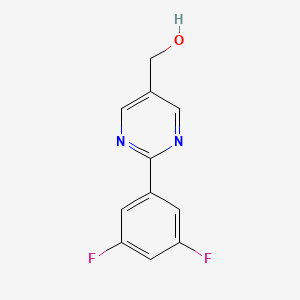
![methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate](/img/structure/B13785474.png)
![diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride](/img/structure/B13785480.png)
